Coprostane

Fecal Biomarker Lipidomics LC-MS/HRMS

Coprostane (5β-cholestane, CAS 481-20-9) is a saturated C27 sterane and parent backbone of coprostanol. Unlike the 5α-isomer, 5β-cholestane co-elutes on standard GC columns and is isobaric with sterol [M+2] peaks, making high-purity reference material essential for accurate biomarker studies. Procure ≥98% purity standard for environmental fecal tracking (LC-HRMS), oil-source rock correlation (Kovats RI 2822 on OV-101), and steroid biochemistry. Rigorously authenticated to eliminate isobaric false positives. Inquire for bulk pricing.

Molecular Formula C27H48
Molecular Weight 372.7 g/mol
CAS No. 481-20-9
Cat. No. B057355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoprostane
CAS481-20-9
Synonyms(5β)-Cholestane;  (20R)-5β(H),14α(H),17α(H)-Cholestane;  Coprostane;  Pseudocholestane;  β-Cholestane
Molecular FormulaC27H48
Molecular Weight372.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
InChIInChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyXIIAYQZJNBULGD-CJPSHIORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coprostane (CAS 481-20-9) for Research: Core Specifications and Baseline Procurement Considerations


Coprostane, chemically defined as 5β-cholestane, is a saturated C27 sterane characterized by a cis A/B ring junction [1]. With the molecular formula C27H48 and a molecular weight of 372.67 g/mol, it serves as the parent hydrocarbon backbone for a variety of steroid derivatives, including coprostanol and bile acids [2][3]. While it is endogenously present in mammalian feces as a microbial metabolite of cholesterol, its primary commercial and scientific value lies in its use as a high-purity analytical reference standard for environmental and geochemical biomarker studies, rather than for therapeutic applications .

Why Generic Substitution Fails: Coprostane Procurement Risks and Analytical Specificity Requirements


Generic or ambiguous substitution of Coprostane (5β-cholestane) with its structural analogs, such as 5α-cholestane or other steranes, presents significant and quantifiable risks in analytical workflows. The two isomers, 5β- and 5α-cholestane, are chromatographically distinct yet they exhibit extensive co-elution on standard, non-polar gas chromatography (GC) columns, a critical issue that undermines the accuracy of quantitative biomarker studies [1]. Furthermore, standard mass spectrometry (MS) techniques frequently fail to differentiate between the isobaric β-stanol and the [M+2] isotope peak of a co-eluting sterol [2]. Without the precise, authenticated 5β-cholestane standard, reliable quantification and accurate source apportionment in complex matrices like sediment or fecal matter become impossible. Therefore, the use of a rigorously characterized, high-purity 5β-cholestane reference material is not a preference but a fundamental analytical necessity to ensure data integrity and avoid erroneous scientific or environmental conclusions.

Coprostane (5β-Cholestane) Product-Specific Quantitative Evidence and Comparator Guide


High-Resolution Mass Spectrometry (HRMS) Enables Definitive Differentiation of Coprostane from Co-Eluting Isobaric Interferences

In LC-MS/HRMS analysis of fecal sterols, 5β-cholestane (Coprostane) is isobaric with the [M+2] isotope peak of co-eluting sterols like cholesterol. A validated isotope dilution LC-HRMS method demonstrates that high-resolution mass spectrometry is required to resolve this interference, enabling accurate, baseline-separated quantification of 5β-stanols in complex biological matrices. This is a capability not achievable with lower-resolution MS detectors [1].

Fecal Biomarker Lipidomics LC-MS/HRMS

Gas Chromatography Retention Index (RI) of Coprostane Provides Baseline for Isomer Differentiation on Non-Polar Columns

The chromatographic behavior of 5β-cholestane (Coprostane) is well-characterized, providing a definitive benchmark for its identification in complex hydrocarbon mixtures. NIST reports a Kovats Retention Index (RI) of 2822 for Coprostane on a non-polar methyl silicone (OV-101) capillary column at 250°C [1]. This established RI value is critical for differentiating it from its 5α-isomer (5α-cholestane) and other steranes, which exhibit distinct but closely eluting retention times on common GC columns [2].

Geochemistry Petroleum Biomarkers GC-MS

Validated GC-MS/MS Protocol Enables Quantification of 5β-Cholestane in Co-Eluting Mixtures with 5α-Cholestane

The analytical challenge of separating 5β- and 5α-steranes is directly addressed by an optimized GC-MS/MS protocol. A 1:1 mixture of authentic 5α20R and 5β20R cholestane standards was used to develop a multiple reaction monitoring (MRM) method (e.g., transition [149 → 79]/[151 → 79]) that shows an excellent correlation (R² > 0.99) with substrate composition [1]. This method was validated by analyzing a crude oil sample spiked with 5β20R cholestane, demonstrating the capacity to deconvolve and quantify the relative contribution of co-eluting isomers in complex samples.

Geochemistry Petroleum Biomarkers GC-MS/MS

Coprostane Serves as a Key Reference Standard in Validated LC-HRMS Assays for Fecal Sterol Profiling

In a validated isotope dilution LC-HRMS method designed to quantify gut microbiome-derived metabolites, 5β-stanols (the class to which Coprostane belongs) are included as key analytes alongside other sterols like cholesterol and sitosterol [1]. The method meets performance criteria recommended by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), demonstrating its robustness for clinical and nutritional studies. The use of 5β-cholestane as a reference standard within this validated framework ensures traceable, high-quality data on sterol metabolism.

Gut Microbiome Metabolomics Bioanalytical Method Validation

Defined Stereoselective Synthesis Pathways Confirm Coprostane as a Non-Interchangeable Chemical Precursor for Steroid Derivatives

Coprostane is not merely a biomarker; it is a critical synthetic intermediate for producing a range of 5β-steroid derivatives. A reported synthetic route details the production of 5β-Cholestane 7 from cholesterol via a three-step sequence involving Oppenauer oxidation, stereoselective catalytic hydrogenation, and Clemmensen reduction [1]. This pathway underscores the fundamental chemical requirement for the specific 5β-configuration as a starting material to generate downstream 5β-steroids, such as specific bile alcohols and acids, which cannot be synthesized from the more thermodynamically stable 5α-cholestane.

Synthetic Chemistry Steroid Synthesis Biomarker Production

Coprostane in Practice: Research and Industrial Application Scenarios


Analytical Reference Standard for Fecal Contamination Source Tracking

Coprostane is the fundamental reference compound for labs quantifying coprostanol and other 5β-stanols in environmental water and sediment samples. A validated LC-HRMS method demonstrates its necessity for overcoming isobaric interferences, enabling accurate detection of sewage pollution [1]. This is a standard practice for environmental monitoring agencies and consulting firms performing water quality assessments.

Internal Standard for Geochemical and Petroleum Biomarker Analysis

In organic geochemistry, Coprostane serves as a key biomarker for identifying terrestrial organic matter input. Labs analyzing crude oil or sedimentary rock extracts use its well-characterized Kovats Retention Index (RI = 2822 on OV-101 columns) [1] and optimized MS/MS protocols [2] to accurately identify and quantify 5β-steranes in complex hydrocarbon mixtures, which is essential for basin modeling and oil-source rock correlation.

Precursor for the Stereoselective Synthesis of Bile Acid Derivatives and Steroid Metabolites

For research groups focused on steroid biochemistry, Coprostane is a vital synthetic starting material. Published synthetic routes confirm its use in the stereoselective production of 5β-cholestane derivatives [1]. This application is critical for medicinal chemistry and pharmacology labs investigating the structure-activity relationships of bile acids, neurosteroids, and other bioactive lipids where the 5β-configuration is pharmacologically relevant.

Reference Material for Gut Microbiome and Metabolomics Studies

Coprostane, as the parent compound of major fecal stanols, is an essential reference material for developing and validating analytical methods in gut microbiome research. A validated, FDA/EMA-compliant LC-HRMS method uses 5β-stanol standards to quantify microbiome-derived metabolites in human feces, offering a robust approach for large-scale nutritional intervention and clinical cohort studies [1].

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